(1R,5R,6S)-rel-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one
Overview
Description
Synthesis Analysis
The synthesis of molecules related to "(1R,5R,6S)-rel-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one" often involves complex reactions and methodologies. Research on compounds with similar structures, such as 3-azabicyclo[3.3.1]nonanones derivatives, indicates the use of Mannich reactions of ketones, aldehydes, and ammonium acetate in polar aprotic solvents to achieve the desired heterocyclic compounds (Mazimba & Mosarwa, 2015).
Molecular Structure Analysis
Understanding the molecular structure is crucial for analyzing the compound's reactivity and potential applications. The structural diversity and substitution patterns of nitrogen heterocycles in pharmaceuticals, including those related to our compound of interest, have been extensively analyzed. These analyses reveal the significance of nitrogen heterocycles and their impact across various pharmaceutical applications (Vitaku, Smith, & Njardarson, 2014).
Chemical Reactions and Properties
The chemical reactions and properties of related compounds are well-documented, with studies focusing on their complexing properties toward metals and lanthanides. For instance, compounds possessing α-amino- or α-hydroxyphosphonate units show significant complexing properties, which can be characterized by various spectroscopy techniques and X-ray diffraction analyses (Failla, Finocchiaro, & Consiglio, 2000).
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : Innovative methods for synthesizing derivatives of this compound have been explored. These methods often involve intricate steps such as hydroboration, oxidation, and cyclization processes (Chen et al., 2010).
- Crystal Structure Characterization : Detailed crystallographic analysis has provided insights into the molecular configuration of various derivatives. For instance, studies have examined the chair and envelope conformations of the piperidine and pyrrolidine rings in these compounds (Brzezinski et al., 2013).
Potential Therapeutic Applications
- Imaging Agents : Certain derivatives are being researched as potential metabolites for brain imaging agents, aiding in neurological studies and diagnoses (Andersen et al., 1997).
- Enantioselective Syntheses : Research into enantioselective synthesis of tropane alkaloids, to which this compound belongs, could have implications in developing specific pharmacological agents (Mao et al., 2014).
Additional Insights
- Structural Variants and Derivatives : Studies have synthesized various structural analogs and derivatives, enhancing understanding of their chemical and physical properties (Kitchin & Stoodley, 1973).
- Molecular Interactions : Investigations into molecular interactions, such as hydrogen bonding and π-π interactions in crystal structures, provide deeper insights into the chemical behavior of these compounds (Wood et al., 2007).
properties
IUPAC Name |
(1R,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-9-5-2-6(10)4-7(9)8(11)3-5/h5,7-8,11H,2-4H2,1H3/t5-,7+,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHSTKWPZWFYTF-ARDNSNSESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(C1CC(=O)C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2C[C@@H]([C@H]1CC(=O)C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5R,6S)-rel-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one | |
CAS RN |
5932-53-6 | |
Record name | 7-hydroxy-8-methylazabicyclo[3.2.1]octan-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.161 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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